2-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Description
This compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 4-fluorophenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 3-methylphenyl substituent. The isoquinolinone scaffold is notable for its planar aromatic structure, enabling π-π interactions in biological systems . Such structural attributes are common in pharmaceuticals targeting kinases or neurotransmitter receptors.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c1-15-5-4-6-16(13-15)22-26-23(30-27-22)21-14-28(18-11-9-17(25)10-12-18)24(29)20-8-3-2-7-19(20)21/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFMDYGKANBIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic molecule with potential applications in medicinal chemistry. Its structure incorporates a fluorophenyl group, an oxadiazole ring, and a dihydroisoquinoline moiety, which contribute to its biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The IUPAC name for the compound reflects its intricate structure:
- IUPAC Name : this compound
- Molecular Formula : C20H18FN3O2
- Molecular Weight : 349.38 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have demonstrated that the compound may inhibit cancer cell proliferation. Mechanistic studies suggest that it targets specific enzymes involved in cell growth and survival pathways. For example:
- In vitro studies showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- The compound's ability to induce apoptosis was linked to its interaction with mitochondrial pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Antibacterial Activity : Exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.
- Antifungal Activity : Effective against several fungal strains, indicating potential for use in treating fungal infections.
The biological mechanisms underlying the activities of this compound include:
- Enzyme Inhibition : The oxadiazole moiety is known to interact with various enzymes, potentially inhibiting those involved in cancer cell metabolism.
- Receptor Modulation : The fluorophenyl group may enhance binding affinity to specific receptors related to inflammation and cancer progression.
Research Findings and Case Studies
A summary of key findings from recent studies includes:
Comparison with Similar Compounds
Research Findings and Implications
- Oxadiazole vs. Triazole : Oxadiazoles (as in the target compound) are more metabolically stable than triazoles due to reduced hydrogen-bonding capacity, favoring prolonged bioavailability .
- Fluorophenyl Positioning: Mono-fluorination (4-fluorophenyl) balances electron-withdrawing effects and lipophilicity better than di-fluorinated analogues, which may overly rigidify the structure .
- Methyl vs. Methoxy: The 3-methylphenyl group in the target compound optimizes logP for blood-brain barrier penetration compared to polar methoxy substituents in the phthalazinone derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
